molecular formula C9H14ClNSi B159835 4-[(Trimethylsilyl)chloromethyl]pyridine CAS No. 138761-52-1

4-[(Trimethylsilyl)chloromethyl]pyridine

Cat. No. B159835
M. Wt: 199.75 g/mol
InChI Key: IYBJNGMWMADEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Trimethylsilyl)chloromethyl]pyridine, commonly known as TMS-Cl, is a versatile reagent used in organic synthesis. It is a colorless liquid that is highly reactive towards nucleophiles due to the presence of a highly polarized C-Cl bond.

Mechanism Of Action

TMS-Cl reacts with nucleophiles through a polarized C-Cl bond, resulting in the formation of a carbon-nucleophile bond. The reaction proceeds through an S N 2 mechanism, with the nucleophile attacking the carbon atom of the chloromethyl group and displacing the chloride ion. The resulting product is a chloromethylated derivative of the nucleophile.

Biochemical And Physiological Effects

TMS-Cl is not used in drug development due to its highly reactive nature and lack of specificity towards biological targets. However, it has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. TMS-Cl has also been used to modify the surface of nanoparticles for biomedical applications.

Advantages And Limitations For Lab Experiments

TMS-Cl is a versatile and highly reactive reagent that can be used to introduce a chloromethyl group into a wide range of organic compounds. Its high yield and low cost make it an attractive option for organic synthesis. However, TMS-Cl is highly reactive and must be handled with care. It is also not suitable for use in aqueous solutions, as it reacts with water to form hydrochloric acid.

Future Directions

There are several potential future directions for the use of TMS-Cl in organic synthesis. One area of interest is the development of new synthetic methods using TMS-Cl as a reagent. Another area of interest is the use of TMS-Cl in the synthesis of complex natural products. TMS-Cl could also be used in the development of new materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Conclusion:
In conclusion, TMS-Cl is a versatile and highly reactive reagent that is widely used in organic synthesis. Its ability to introduce a chloromethyl group into a wide range of organic compounds makes it an attractive option for synthetic chemists. While it is not suitable for use in drug development, TMS-Cl has potential applications in cancer therapy and biomedical materials. Further research is needed to explore the full potential of TMS-Cl in organic synthesis and biomedical applications.

Synthesis Methods

TMS-Cl is synthesized by reacting chloromethylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained by simple distillation. The yield of TMS-Cl is typically high, making it a cost-effective reagent for organic synthesis.

Scientific Research Applications

TMS-Cl is widely used in organic synthesis as a chloromethylating agent. It is used to introduce a chloromethyl group into various organic compounds, including alcohols, amines, and thiols. TMS-Cl is also used in the preparation of silyl enol ethers, which are important intermediates in organic synthesis. In addition, TMS-Cl is used as a protecting group for alcohols and amines, as well as a reagent for the determination of the enantiomeric purity of chiral alcohols.

properties

CAS RN

138761-52-1

Product Name

4-[(Trimethylsilyl)chloromethyl]pyridine

Molecular Formula

C9H14ClNSi

Molecular Weight

199.75 g/mol

IUPAC Name

[chloro(pyridin-4-yl)methyl]-trimethylsilane

InChI

InChI=1S/C9H14ClNSi/c1-12(2,3)9(10)8-4-6-11-7-5-8/h4-7,9H,1-3H3

InChI Key

IYBJNGMWMADEFS-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C(C1=CC=NC=C1)Cl

Canonical SMILES

C[Si](C)(C)C(C1=CC=NC=C1)Cl

synonyms

Pyridine, 4-[chloro(trimethylsilyl)methyl]- (9CI)

Origin of Product

United States

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